molecular formula C24H30ClNO3 B13831531 Donepezil-13C3Hydrochloride

Donepezil-13C3Hydrochloride

Cat. No.: B13831531
M. Wt: 418.9 g/mol
InChI Key: XWAIAVWHZJNZQQ-RPXFAUAJSA-N
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Description

Donepezil-13C3Hydrochloride: is a labeled compound of Donepezil Hydrochloride, which is a reversible acetylcholinesterase inhibitor. Donepezil Hydrochloride is primarily used in the treatment of Alzheimer’s disease to improve cognitive performance by increasing the concentration of acetylcholine in the brain . The labeled version, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Donepezil Hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Donepezil Hydrochloride involves several steps, including the synthesis of the indanone and piperidine moieties, followed by their coupling . The labeled compound, Donepezil-13C3Hydrochloride, is synthesized by incorporating carbon-13 isotopes into the molecular structure during the synthesis process.

Industrial Production Methods: The industrial production of Donepezil Hydrochloride typically involves the following steps :

    Synthesis of Indanone Moiety: The indanone moiety is synthesized through a series of reactions, including Friedel-Crafts acylation and reduction.

    Synthesis of Piperidine Moiety: The piperidine moiety is synthesized through a series of reactions, including alkylation and cyclization.

    Coupling Reaction: The indanone and piperidine moieties are coupled together using a suitable coupling agent.

    Purification: The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Donepezil Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Donepezil Hydrochloride can lead to the formation of various oxidative degradation products .

Mechanism of Action

Donepezil Hydrochloride exerts its effects by selectively and reversibly inhibiting the acetylcholinesterase enzyme, which is responsible for the hydrolysis of acetylcholine . By inhibiting this enzyme, Donepezil Hydrochloride increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission in the central nervous system. This leads to improved cognitive function in patients with Alzheimer’s disease .

Properties

Molecular Formula

C24H30ClNO3

Molecular Weight

418.9 g/mol

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride

InChI

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i13+1,20+1,24+1;

InChI Key

XWAIAVWHZJNZQQ-RPXFAUAJSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[13CH2][13CH]([13C]2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl

Origin of Product

United States

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